Acetonitrile anion

説明

Significance of Anion Chemistry in Chemical Systems

Anion chemistry is a cornerstone of modern chemical science, underpinning a vast array of natural and synthetic processes. Anions, or negatively charged ions, are crucial intermediates and catalysts in numerous chemical reactions. The study of radical anions, molecular entities with both a negative charge and an unpaired electron, has been particularly fruitful. numberanalytics.com These highly reactive species are pivotal in organic synthesis, participating in critical transformations such as coupling and cyclization reactions to form complex molecules. numberanalytics.comnumberanalytics.com

The significance of anions extends to the development of novel catalytic methods. For instance, anion-π catalysis is an emerging field where anionic transition states are stabilized on electron-deficient aromatic surfaces, offering a new approach to controlling chemical reactivity. acs.org Furthermore, the oxidation of stable inorganic anions through photocatalysis can generate highly reactive radicals, which are then harnessed for various applications in organic synthesis. acs.org The ability to generate and control anionic species is therefore fundamental to advancing fields from materials science to pharmaceutical chemistry. numberanalytics.comnumberanalytics.com

Historical Context of Acetonitrile (B52724) Anion Investigations

The investigation of anions in acetonitrile has a rich history, evolving from broader studies of radical anions. The general study of radical anions began in the early 20th century, with their initial identification as intermediates in electrochemical reduction processes. numberanalytics.com While acetonitrile was first synthesized in 1847, its specific role in anion chemistry became a subject of intense research much later. ebi.ac.uk

A pivotal moment in the study of the acetonitrile anion occurred in 1977, when Bell et al. proposed the formation of distinct valence anions within liquid acetonitrile, shifting the understanding away from the simple model of solvated electrons that was common for other polar liquids like water. aps.org Early studies, such as those in the late 1950s, had already begun to explore the stability of anion-free radicals in acetonitrile, highlighting the solvent's unique electrochemical properties. cdnsciencepub.comacs.org Gas-phase studies in the 1970s further elucidated the interactions between halide anions and acetonitrile molecules, laying the groundwork for more detailed spectroscopic and computational investigations in the decades that followed. nist.govnist.gov More recently, research has even led to the unprecedented experimental realization of the triply deprotonated this compound, CCN³⁻, a long-sought-after derivative. nih.gov

Unique Characteristics of Acetonitrile Enabling Anion Formation

Acetonitrile (CH₃CN) possesses a unique combination of structural and electronic properties that facilitate the formation and stabilization of its corresponding anion, the cyanomethyl anion (⁻CH₂CN). A primary factor is the notable acidity of the protons on the carbon atom adjacent (alpha) to the nitrile group. vaia.comwikipedia.org

The pKa of acetonitrile is approximately 25, which is significantly more acidic than typical C-H bonds in alkanes. vaia.combrainly.comwikipedia.org This enhanced acidity is attributed to the powerful electron-withdrawing nature of the nitrile group and, crucially, the resonance stabilization of the resulting conjugate base. vaia.combrainly.com Upon deprotonation, the negative charge on the alpha-carbon is delocalized onto the more electronegative nitrogen atom, as depicted in the resonance structures below. vaia.com This distribution of charge across multiple atoms stabilizes the anion. vaia.comvaia.com

⁻:CH₂−C≡N ↔ CH₂=C=N:⁻

The sp hybridization of the carbon atom in the nitrile group also contributes to the stability of the anion. vaia.com Furthermore, as a polar aprotic solvent with a high dielectric constant, acetonitrile is effective at solvating ions and facilitating the dissociation of ion pairs, creating a favorable environment for reactions involving anionic species. ebi.ac.ukcdnsciencepub.comrsc.org

Table 1: Selected Properties of Acetonitrile This table presents key physical and chemical properties of acetonitrile relevant to its ability to form and stabilize anions.

| Property | Value | Significance for Anion Formation |

| Chemical Formula | CH₃CN | The structure allows for deprotonation at the methyl group. |

| Molar Mass | 41.053 g·mol⁻¹ wikipedia.org | Basic molecular property. |

| pKa | ~25 wikipedia.org | Indicates relatively high acidity for a C-H bond, enabling deprotonation by strong bases. vaia.combrainly.com |

| Dielectric Constant | ~36-37 rsc.orgresearchgate.net | High value promotes the dissociation of ion pairs and stabilization of charged species. rsc.org |

| Dipole Moment | ~3.9 D | A large dipole moment aids in the solvation of ions. |

| Structure | Linear N≡C−C skeleton wikipedia.org | The sp-hybridized nitrile carbon helps stabilize the adjacent negative charge in the anion. vaia.com |

Overview of Research Domains in this compound Chemistry

Research into the this compound is multifaceted, spanning its formation, structure, spectroscopy, and synthetic applications.

Formation and Generation: The this compound is typically generated in situ for chemical reactions. A common laboratory method involves deprotonation using strong bases, such as lithium-derived bases like butyllithium (B86547) or lithium diisopropylamide (LDA). wikipedia.orgntnu.no Another significant method is the cathodic reduction of acetonitrile in the presence of a tetraalkylammonium salt, which provides a controlled way to produce the anion electrochemically. researchgate.net

Structure and Spectroscopy: The nature of the excess electron in acetonitrile is complex. Studies have shown that depending on the environment, it can exist as a solvated electron, a monomeric radical anion (CH₃CN⁻), or a dimeric radical anion ((CH₃CN)₂⁻). aps.orgaps.orgacs.org Anion photoelectron spectroscopy has been an indispensable tool for distinguishing these species and studying their electronic properties in clusters. aps.orgaps.org These experiments, often combined with high-level computational investigations, have provided deep insights into the anion's electronic and geometric structures. acs.orgnih.gov For example, computational studies using the Quantum Theory of Atoms in Molecules (AIM) have been employed to analyze the bonding and topology of the electron density in the monomer and dimer anions. acs.orgresearchgate.net

Reactivity and Synthetic Applications: The cyanomethyl anion is a potent base and a valuable nucleophile in organic synthesis. researchgate.net It readily participates in reactions with various electrophiles, including alkyl halides, aldehydes, ketones, and esters. wikipedia.orgntnu.no These reactions are used for cyanomethylation, which introduces a -CH₂CN group into a molecule, serving as a key step in the synthesis of more complex products like β-oxo nitriles and β-arylamino nitriles. ntnu.nomdpi.com A primary challenge in its synthetic use is controlling over-alkylation, where the initial product reacts further with the anion. wikipedia.org Electrochemical methods also utilize the anion for C-C bond formation, for instance, in the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles. rsc.org

Table 2: Summary of Key Research Findings on the this compound This table summarizes significant experimental and theoretical findings across different research domains concerning the this compound.

| Research Domain | Key Finding | Method/Technique | Reference(s) |

| Formation | The cyanomethyl anion (⁻CH₂CN) can be generated via cathodic reduction of acetonitrile. | Electrochemistry | researchgate.net |

| Spectroscopy | Coexistence of solvated electrons and solvent-bound valence anions in acetonitrile clusters. | Anion Photoelectron Spectroscopy | aps.orgaps.org |

| Structure | The triply deprotonated anion, acetonitriletriide (CCN³⁻), was synthesized and stabilized in a solid-state framework. | X-ray diffraction, NMR, IR, Raman Spectroscopy | nih.govtu-dresden.de |

| Structure | The valence-bound dimer anion features a genuine covalent C-C bond with an estimated bond order of 0.6. | Quantum Theory of Atoms in Molecules (AIM) | acs.orgnih.govresearchgate.net |

| Reactivity | The cyanomethyl anion undergoes alkylation, but over-alkylation is a common side reaction. | Organic Synthesis | wikipedia.org |

| Reactivity | The anion reacts with esters to form β-oxo nitriles. | Organic Synthesis | ntnu.no |

Structure

3D Structure of Parent

特性

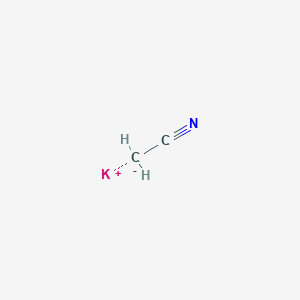

CAS番号 |

21438-99-3 |

|---|---|

分子式 |

C2H2KN |

分子量 |

79.14 g/mol |

IUPAC名 |

potassium;acetonitrile |

InChI |

InChI=1S/C2H2N.K/c1-2-3;/h1H2;/q-1;+1 |

InChIキー |

DMTUQTRZIMTUQV-UHFFFAOYSA-N |

SMILES |

[CH2-]C#N.[K+] |

正規SMILES |

[CH2-]C#N.[K+] |

同義語 |

(cyanomethyl)potassium acetonitrile anion cyanomethyl potassium |

製品の起源 |

United States |

Theoretical Frameworks and Advanced Computational Methodologies in Acetonitrile Anion Studies

Quantum Mechanical Approaches for Electronic Structure Elucidation

Quantum mechanics offers a powerful lens through which to examine the behavior of the excess electron in the presence of one or more acetonitrile (B52724) molecules. Acetonitrile is known for its ability to bind an excess electron in two distinct ways: in a diffuse, non-valence dipole-bound state or in a valence-bound state where the electron occupies a molecular orbital of the acetonitrile framework. acs.orgnih.govacs.org The choice between these states is subtle and depends on the molecular environment, making it a rich area for computational investigation. acs.orgnih.govacs.org

High-level ab initio methods are crucial for obtaining accurate descriptions of the acetonitrile anion, where electron correlation effects are significant. aip.org Methods such as Møller-Plesset perturbation theory to the second order (MP2) and coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) have been extensively used to study small acetonitrile cluster anions. aip.org

These calculations have been instrumental in identifying and characterizing different isomers of acetonitrile dimer and trimer anions, including both dipole-bound and internally-trapped structures. aip.org For the acetonitrile dimer anion, (CH₃CN)₂⁻, MP2 and CCSD(T) calculations have shown that a structure with the excess electron internally trapped is more stable than other configurations. aip.org For instance, vertical detachment energies (VDEs), which represent the energy required to remove the excess electron without allowing for geometric relaxation, have been calculated at various levels of theory to assess the stability of these anions.

One study reported VDEs for a dipole-bound dimer anion (Ad2) to be 84.5, 88.6, and 101.7 meV at the MP2, MP4, and CCSD(T) levels, respectively. aip.org For an internally-trapped dimer anion (Ad1), the VDEs were even larger, calculated as 137, 143, and 157 meV at the same respective levels of theory, indicating greater stability. aip.org These values are significantly larger than the electron affinity of a single acetonitrile monomer, highlighting the stabilizing effect of the cluster environment. aip.org Furthermore, CCSD(T) calculations have been used to benchmark the accuracy of other methods and to provide reliable energy values for different anionic structures. acs.orgnih.gov For example, the binding energy of the I⁻(CH₃CN) complex, a related system, calculated with CCSD(T) was in close agreement with experimental data. acs.org

| Anion Structure | Method | Vertical Detachment Energy (meV) | Reference |

|---|---|---|---|

| Dipole-Bound Dimer (Ad2) | MP2 | 84.5 | aip.org |

| MP4 | 88.6 | aip.org | |

| CCSD(T) | 101.7 | aip.org | |

| Internally-Trapped Dimer (Ad1) | MP2 | 137 | aip.org |

| MP4 | 143 | aip.org | |

| CCSD(T) | 157 | aip.org |

Density Functional Theory (DFT) has emerged as a workhorse for studying larger acetonitrile clusters due to its favorable balance of computational cost and accuracy. acs.orgrsc.org Various functionals have been employed to investigate the structures and properties of acetonitrile anions. DFT calculations have suggested that for clusters of (CH₃CN)n⁻, the valence-bound electron form becomes thermodynamically stable for n = 4–6. acs.org

The choice of functional is critical, especially for anionic systems which can be challenging for standard functionals. rsc.orgresearchgate.net Studies have assessed the performance of numerous DFT functionals for calculating properties like electron affinities and reduction potentials of organic anions in acetonitrile. rsc.orgresearchgate.net For instance, hybrid GGA functionals like B3PW91 and meta-GGA functionals like M06 have shown good performance in predicting electron affinities. rsc.org The M06 functional was used to evaluate the energies of CH₃CN and its valence-bound anion, which adopts a bent geometry. researchgate.net The inclusion of a solvent model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), is often necessary to stabilize anions that are unstable in the gas phase. rsc.orgresearchgate.net

DFT has also been applied to investigate reaction mechanisms involving acetonitrile anions. For example, the photocatalytic degradation of polymers by decatungstate anions in acetonitrile solution has been studied using DFT to elucidate the hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. rsc.org

| Functional Type | Recommended Functionals for Electron Affinity | Reference |

|---|---|---|

| Pure GGA | BPW91 | rsc.org |

| Hybrid GGA | B3PW91, PBE0 | rsc.org |

| Meta-GGA | M06 | rsc.org |

| Meta-GGA (with IEFPCM for unstable anions) | M06-HF | rsc.org |

For some states of the this compound, particularly the valence-bound species, a single-reference description of the electronic wavefunction (as used in standard HF, MP2, and DFT) may be inadequate. This is because the excess electron can induce significant changes in the molecular geometry and electron distribution, leading to a multiconfigurational or multireference character. acs.orgnih.govnih.gov

State-Average Complete Active Space Self-Consistent Field (SA-CASSCF) calculations, followed by methods to account for dynamic electron correlation like N-electron valence state perturbation theory (NEVPT2), have been applied to these systems. nih.gov Such calculations have confirmed the multireference character of the electronic structure of related dmit-metal complexes in acetonitrile. nih.gov The first multireference calculations on the valence-bound acetonitrile monomer and dimer anions have provided high-level insights into their electronic structure. acs.orgnih.govacs.org These studies revealed that the valence-bound anion has a bent geometry with significant C-N π* character. researchgate.net

The choice of basis set is paramount for the accurate theoretical description of anionic species, especially for dipole-bound anions where the excess electron is very diffuse. aip.org Standard basis sets must be augmented with diffuse functions to properly describe the loosely bound electron. aip.org

A common approach is to use Pople-style basis sets like 6-31++G(d,p) or Dunning's correlation-consistent basis sets, such as aug-cc-pVDZ, which include diffuse functions on heavy atoms and hydrogens. researchgate.netresearchgate.net For even more diffuse electron distributions, these are often supplemented with additional, custom diffuse functions. aip.orgresearchgate.net For example, in a study of (CH₃CN)₂⁻ and (CH₃CN)₃⁻, the aug-cc-pVDZ basis set was supplemented with three additional diffuse s and p functions on the methyl carbon atom to effectively describe the excess electron. aip.org The optimization of these diffuse exponents is sometimes performed with respect to the anion's total energy. aip.org

For simulations of excess electrons in larger clusters or in bulk acetonitrile, full ab initio calculations become computationally prohibitive. aip.orgescholarship.org In these cases, pseudopotential models provide a computationally efficient alternative. aip.orgescholarship.org These models replace the detailed interactions of the excess electron with the core electrons and nuclei of the solvent molecules with an effective potential.

A one-electron pseudopotential model, originally developed for the dipole-bound monomer anion, has been used to study the dynamics of electron attachment to acetonitrile clusters. aip.org This approach treats the excess electron quantum mechanically while the nuclear motions of the acetonitrile molecules are treated classically. aip.org However, it was noted that such one-electron models might be less accurate for larger cluster anions where many-body and electron correlation effects become more significant. aip.org More advanced approaches involve developing system-optimized pseudopotentials from Hartree-Fock or DFT calculations to rigorously replicate the electron-ion interactions. escholarship.org

Topological Analysis of Electron Density (AIM)

The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, provides a powerful framework for analyzing the electron density distribution (ρ(r)) to gain insights into chemical bonding and structure. acs.orgnih.gov By examining the topology of the electron density—specifically its critical points (where ∇ρ(r) = 0)—one can characterize atomic interactions, define atomic basins, and identify features like bond paths and non-nuclear attractors. acs.orgnih.govresearchgate.net

In the context of the this compound, AIM analysis has been instrumental in distinguishing the nature of the excess electron's interaction with the acetonitrile molecules. acs.orgnih.gov For the dipole-bound head-to-tail dimer anion, the electron density simply decays away from the nuclei, with the excess electron manifesting as a diffuse region of charge concentration in the Laplacian of the electron density. acs.orgnih.gov In stark contrast, for the "solvated-electron" head-to-head isomer, the AIM analysis reveals a maximum in the electron density that does not correspond to an atomic nucleus. acs.orgnih.gov This feature, known as a non-nuclear attractor or a pseudo-atom, is a topological signature of a solvated electron, and the acetonitrile dimer is the smallest solvent cluster anion found to exhibit it. acs.orgnih.gov

Furthermore, AIM has been used to characterize the bond formed in the valence-bound dimer anion, (CH₃CN)₂⁻. The analysis showed that the C-C bond connecting the two acetonitrile units, though weak with an estimated bond order of about 0.6, possesses genuine covalent character and is not merely a "pseudo-bond". acs.orgnih.govresearchgate.net This demonstrates the rich variety of interactions an excess electron can mediate, from diffuse charge concentrations to the formation of covalent bonds. acs.orgnih.gov

Characterization of Non-Nuclear Attractors

The topological analysis of the electron density in the this compound and its clusters is performed using the Quantum Theory of Atoms in Molecules (QTAIM). nih.govacs.orgresearchgate.netresearchgate.net This framework allows for the rigorous definition of atoms within a molecule and the characterization of chemical bonding. wiley-vch.de A key finding in the study of the acetonitrile dimer anion is the identification of a non-nuclear attractor (NNA). nih.govacs.orgresearchgate.net An NNA is a local maximum in the electron density that does not coincide with a nucleus, effectively behaving as a pseudo-atom. nih.govaip.orgresearchgate.net

Computational investigations have identified two distinct isomers of the dipole-bound-electron acetonitrile dimer anion with markedly different topological features. nih.govacs.orgresearchgate.net

Head-to-Tail Isomer: In this configuration, the electron density decays smoothly away from the atomic nuclei. The presence of the excess electron is revealed in the Laplacian of the electron density as a very diffuse area of "dipole-bound" charge concentration, but no NNA is formed. nih.govresearchgate.net

"Solvated-Electron" Head-to-Head Isomer: This isomer displays a distinct maximum of electron density in the region between the two acetonitrile molecules, where no nucleus is present. nih.govresearchgate.net This feature is topologically characterized as an NNA, or a pseudo-atom of electron density. nih.govacs.orgresearchgate.net The acetonitrile dimer anion is considered the smallest solvent cluster anion known to exhibit an NNA resulting from a solvated electron. nih.govacs.orgresearchgate.net

The presence of an NNA is a significant finding, as it provides a quantum-mechanical description of the solvated electron, not merely as a diffuse charge but as a localized entity with its own atomic basin. aip.orgresearchgate.net While the "solvated-electron" isomer is less stable thermodynamically at 0 K, its higher vibrational entropy makes it the most stable dimer species (both anionic and neutral) above 150 K. nih.govacs.orgresearchgate.net

Table 1: Topological Features of Acetonitrile Dimer Anion Isomers

| Isomer | Key Topological Feature | Description |

|---|---|---|

| Head-to-Tail | Diffuse Dipole-Bound Charge Concentration | The excess electron manifests as a diffuse region of charge concentration, identified via the Laplacian of the electron density. No maximum in the electron density itself is found away from the nuclei. nih.govresearchgate.net |

| "Solvated-Electron" Head-to-Head | Non-Nuclear Attractor (NNA) | A local maximum in the electron density is found in the space between the molecules, corresponding to a pseudo-atom. nih.govresearchgate.net |

Analysis of Charge Concentration and Distribution

The QTAIM framework is also instrumental in analyzing how the excess charge is concentrated and distributed within the various forms of the this compound. nih.govacs.orgresearchgate.net The topology of the electron density reveals a rich variety of behaviors for the excess electron, which can manifest as diffuse charge concentrations, localized pseudo-atoms (NNAs), or even participate in covalent bond formation. nih.govacs.org

Monomer Anion: The radical this compound is unstable in the gas phase. nih.govacs.org Topological analysis of its structure shows a nonbonded charge concentration that is radical-like and located at the cyanide carbon atom. nih.govacs.orgresearchgate.net

Dimer Anion (Dipole-Bound): For the head-to-tail dipole-bound isomer, the excess electron's presence is seen as a very diffuse region of charge concentration. nih.govresearchgate.net

Dimer Anion (Valence-Bound): In the valence-bound dimer anion, the acetonitrile molecules are connected at their cyanide carbon atoms. nih.govacs.orgresearchgate.net AIM analysis indicates that this C-C bond, with an estimated bond order of 0.6, has genuine covalent character and is not a "pseudo-bond". nih.govacs.orgresearchgate.net

Dimer Anion ("Solvated-Electron"): As discussed previously, the charge concentration in the head-to-head isomer is so pronounced that it forms an NNA, a localized pseudo-atom of electron density. nih.govacs.orgresearchgate.net

This detailed analysis of charge distribution allows for a refined understanding of the bonding and structure in these anionic species, moving beyond simpler orbital descriptions. nih.govacs.org

Molecular Dynamics (MD) Simulations for Solvation Phenomena

Molecular dynamics simulations are a powerful tool for investigating the dynamic interactions between the this compound and surrounding solvent molecules. Both ab initio and classical MD methods are employed to explore the structure and dynamics of solvation.

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) simulations provide a quantum mechanical treatment of the electronic structure as the simulation evolves, making them ideal for studying systems where electronic states change, such as the this compound. nih.govacs.org AIMD studies of excess electrons in liquid and clustered acetonitrile have revealed multiple, interconverting states. nih.govacs.org

One AIMD study of an excess electron in liquid acetonitrile identified four families of states: a diffusely solvated state and three core-localized states (monomer core, quasi-dimer core, and dual-core). nih.gov These localized states are not simple anions, as only a fraction of the excess electron resides on the core molecule(s). nih.gov The system undergoes continuous conversions between these states through breathing oscillations and core switching, driven by the bending vibrations of the core acetonitrile molecules and thermal fluctuations. nih.gov

Other AIMD simulations on (CH₃CN)n⁻ clusters have identified three primary electron binding motifs. acs.org

Table 2: Electron Binding Motifs in (CH₃CN)n⁻ Clusters from AIMD

| Binding Motif | Description |

|---|---|

| Surface-Bound Electron | The excess electron is attached to the surface of the cluster in a dipole-bound state. acs.org |

| Solvated Monomer Anion | The excess electron is localized on a single, bent acetonitrile molecule within the solvent cluster. acs.orgucla.edu |

| Solvated Dimer Anion | The excess electron is localized on a valence-bound dimer, (CH₃CN)₂⁻, which is then solvated by other neutral acetonitrile molecules. acs.orgucla.edu |

These simulations show that thermal equilibration significantly favors the formation of the valence-bound molecular anions (monomer and dimer) over the surface-bound state. acs.org The methodology often involves using long-range-corrected density functionals, which are specifically tuned to accurately describe both the dipole-bound and valence-bound interactions present in this compound clusters. ucla.edu

Classical Minimization and Interaction Potentials

Classical molecular dynamics simulations rely on force fields, or interaction potentials, to describe the forces between atoms. While less computationally intensive than AIMD, their accuracy is entirely dependent on the quality of the underlying potentials. scispace.com The study of anion solvation in acetonitrile provides a template for the methodologies used.

For instance, in MD simulations of halide anions in acetonitrile, a common approach is to use a rigid, three-site model for the acetonitrile solvent molecules. scispace.com The interactions are governed by force fields such as the Optimized Potentials for Liquid Simulations (OPLS). scispace.com

The process often involves:

Developing Interaction Potentials: Standard force fields may be used, or new potentials can be derived from high-level ab initio calculations on small ion-solvent clusters. researchgate.nettandfonline.com Sometimes, existing potentials are modified to better capture the specific interactions of the system. researchgate.nettandfonline.com

Classical Minimization: The potential energy surface of small clusters, such as [Anion(CH₃CN)n]⁻, is explored through energy minimization to find stable structures. researchgate.nettandfonline.com This helps in understanding the fundamental microsolvation structures.

MD Simulations: Large-scale simulations with many solvent molecules are then run to obtain statistical information on the solvation shell structure, dynamics, and thermodynamic properties. scispace.comtandfonline.com

These classical simulations, validated where possible against experimental data or quantum mechanical calculations, provide valuable insights into the structural arrangement of solvent molecules around the anion. scispace.comtandfonline.com For example, simulations have shown that acetonitrile molecules tend to arrange around anions with their methyl groups pointing toward the negative charge. scispace.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| This compound |

| Acetonitrile dimer anion |

| Bromide |

Formation and Generation Mechanisms of Acetonitrile Anion Species

Electron Attachment Pathways

Electron attachment to acetonitrile (B52724) (CH₃CN) can proceed through several mechanisms, leading to either the transient parent anion or various fragment anions. These processes are highly dependent on the energy of the incident electron and the surrounding environment.

In the gas phase, low-energy electron attachment to acetonitrile can lead to the dissociation of the molecule, producing a variety of anionic fragments. This process, known as dissociative electron attachment (DEA), has been shown to produce anions such as H⁻, CH₂⁻, CH₃⁻, CN⁻, CCN⁻, CHCN⁻, and CH₂CN⁻. researchgate.netnih.gov Experimental studies, often employing techniques like velocity map imaging, have identified the formation of these fragments across a range of incident electron energies. researchgate.net For instance, the production of CH₂CN⁻, CHCN⁻, and CN⁻ has been observed at specific electron attachment energies. acs.org The energetic thresholds for the formation of H₂ + CHCN⁻ and CH₃ + CN⁻ are approximately 1.51 eV and 1.52 eV, respectively. acs.org

The DEA process is understood to proceed through the formation of temporary negative ion states, or resonances. For acetonitrile, four shape-resonant states have been implicated in the fragmentation at different electron attachment energies: one ²Π and three ²Σ states. acs.org

Table 1: Anionic Fragments from Dissociative Electron Attachment to Acetonitrile

| Anionic Fragment | Precursor Molecule | Electron Energy Range |

|---|---|---|

| H⁻, CH₂⁻, CH₃⁻, CN⁻ | CH₃CN | Low-energy electron impact |

| CCN⁻, CHCN⁻, CH₂CN⁻ | CH₃CN | Low-energy electron impact |

This table is interactive and can be sorted by column.

Acetonitrile can capture a free electron without fragmentation to form a parent molecular anion, CH₃CN⁻. Due to acetonitrile's large dipole moment of 3.92 D, it can form a dipole-bound state (DBS) anion where the electron is held in a diffuse orbital at the positive end of the molecular dipole. aip.org This direct electron capture results in a transient species that is minimally distorted geometrically from the neutral molecule. aip.org The electron binding energy for the dipole-bound anion of acetonitrile is very small, on the order of 11-20 meV. aip.orgberkeley.edu The formation and decay of this dipole-bound anion have been studied using time-resolved photoelectron imaging. aip.org

The acetonitrile anion can also be formed through charge-transfer collisions. One method involves intramolecular charge transfer within an iodide-acetonitrile (I⁻·CH₃CN) complex. nih.govaip.orgberkeley.edu In this process, a UV photon excites the complex, leading to the transfer of an electron from the iodide to the acetonitrile molecule, forming a dipole-bound anion. nih.govaip.orgberkeley.edu

Another pathway is through Rydberg electron transfer (RET) from highly excited noble gas atoms, such as xenon. aip.orgberkeley.edu Collisions between acetonitrile molecules and xenon atoms in high Rydberg states can efficiently transfer the loosely bound Rydberg electron to the acetonitrile molecule, forming the parent anion. aip.orgberkeley.edu

Electrochemical Generation Routes

Electrochemical methods provide a powerful means for generating the this compound, specifically the cyanomethyl anion (⁻CH₂CN), in the condensed phase.

The choice of supporting electrolyte is crucial in the electrochemical generation of the cyanomethyl anion. Tetraalkylammonium salts are frequently used for this purpose. researchgate.net The large, non-coordinating tetraalkylammonium cation has a very weak interaction with the electrogenerated cyanomethyl anion. researchgate.net This results in the formation of a "naked" or highly reactive anion, which is not strongly associated with its counterion. researchgate.net This high reactivity makes the electrogenerated cyanomethyl anion a potent base and nucleophile in organic synthesis. researchgate.net

Mechanism Debate in Electrochemical Anion Formation

The electrochemical generation of the this compound, also known as the cyanomethyl anion or cyanomethanide (⁻CH₂CN), is a well-established method for producing a potent base. researchgate.netacs.orgresearchgate.netnih.gov This process typically involves the cathodic reduction of an acetonitrile solution containing a tetraalkylammonium salt. researchgate.netacs.orgnih.gov Despite the straightforward outcome—the formation of the strong base ⁻CH₂CN (pKa of 31.3 in DMSO)—the precise mechanism of this electrochemical reaction remains a subject of debate. researchgate.netacs.orgresearchgate.netnih.gov

The mechanistic pathway is understood to be highly dependent on the experimental conditions, particularly the nature of the cathodic material used. acs.orgresearchgate.netnih.gov The complexity of the reaction environment, including the presence of any trace amounts of water, can also influence the process. researchgate.net Some studies suggest that hydrogen sorbed in the metal electrode, such as platinum, plays a dominant role in the reduction of the solvent/electrolyte system at negative potentials. cdnsciencepub.com In the absence of water, the primary product is the anion of 3-aminocrotonitrile, which is a dimer of acetonitrile. cdnsciencepub.com This dimer formation results from the nucleophilic attack of the electrochemically generated cyanomethyl anion on a parent acetonitrile molecule. researchgate.netacs.orgnih.gov However, the formation of this dimer is often minimal, confirming the efficiency of this method for generating a highly reactive base. acs.orgnih.gov The debate centers on the exact sequence of electron transfer and proton abstraction steps and how they are influenced by the electrode surface and electrolyte composition. researchgate.net

Radical Abstraction and Deprotonation Pathways

Formation of Cyanomethyl Radical

A key intermediate in many reactions involving acetonitrile is the cyanomethyl radical (•CH₂CN). encyclopedia.pubrsc.orgrsc.org This radical is typically formed through the abstraction of a hydrogen atom from the methyl group of acetonitrile. encyclopedia.pubrsc.orgacs.org This process is often initiated by other highly reactive radical species. For instance, thermal decomposition of initiators like tert-butyl peroxybenzoate (TBPB) or di-tert-butyl peroxide (DTBP) generates tert-butoxy (B1229062) and benzoate radicals. encyclopedia.pubrsc.orgmdpi.com

These initiator-derived radicals then abstract an α-hydrogen from the acetonitrile molecule, yielding the cyanomethyl radical and a stable molecule like tert-butanol or benzoic acid. encyclopedia.pubmdpi.com Computational studies have shown that the tert-butoxy radical is significantly more effective at this hydrogen abstraction than the benzoyloxy radical, with a lower activation energy barrier. rsc.orgrsc.org The cyanomethyl radical can then participate in various subsequent reactions, such as additions to carbon-carbon multiple bonds. encyclopedia.pubrsc.orgacs.org

Base-Mediated Deprotonation to Cyanomethyl Anion

The methyl protons of acetonitrile are weakly acidic, with a pKa of approximately 31.3 in dimethyl sulfoxide (B87167) (DMSO), allowing for deprotonation by a strong base to form the cyanomethyl anion (⁻CH₂CN). mdpi.com This anion is a powerful nucleophile. mdpi.com In synthetic chemistry, strong bases such as potassium fluoride (B91410) (KF) can be used to facilitate this deprotonation, often in the context of reactions where the resulting anion attacks an electrophile. encyclopedia.pub

The electrochemical method described previously is a prime example of generating the cyanomethyl anion, which then acts as a strong base. researchgate.netnih.gov The electrogenerated base's high reactivity is enhanced by the large tetraalkylammonium counterion from the electrolyte, which results in a "naked" and poorly coordinated anion. researchgate.netacs.orgnih.gov This highly reactive anion can then deprotonate a wide range of weakly acidic substrates. acs.orgnih.gov

Solid-State Synthesis of Highly Deprotonated Acetonitrile Anions

Experimental Realization of Triply Deprotonated Anions (e.g., CCN³⁻)

In a significant advancement, the unprecedented, fully deprotonated form of acetonitrile, the acetonitriletriide anion (CCN³⁻), has been experimentally realized. nih.govresearchgate.netdntb.gov.ua This long-sought-after species was synthesized for the first time via a one-pot solid-state reaction at moderate temperatures (around 650 °C or 920 K). nih.govtu-dresden.dempg.de The synthesis involves stabilizing the highly charged anion within the bulk host framework of a nitridometalate, specifically Ba₅[TaN₄][C₂N]. nih.govresearchgate.netmpg.de

The molecular structure of the CCN³⁻ anion was confirmed through extensive characterization, including X-ray diffraction, NMR, IR, and Raman spectroscopy, supported by quantum chemical calculations. nih.govresearchgate.netmpg.de This anion is isoelectronic with the carbon dioxide (CO₂) molecule. nih.govresearchgate.net Unlike the acetonitrile molecule (H₃C-C≡N), the electron pairs in the [C=C=N]³⁻ anion are shifted, resulting in a structure with two double bonds. nih.govresearchgate.net The stabilization of such electron-rich anions is achieved within a combined framework of a nitridometalate structure and alkaline-earth cations. mpg.de

| Property | Acetonitrile (H₃C-C≡N) | Acetonitriletriide Anion ([C=C=N]³⁻) |

| Charge | 0 | -3 |

| Bonding | C-C single bond, C≡N triple bond | C=C double bond, C=N double bond |

| Isoelectronic with | N/A | Carbon Dioxide (CO₂) |

| Synthesis Method | Industrial processes | Solid-state synthesis in a nitridometalate host |

| State of Matter | Liquid at STP | Stabilized in a solid crystalline framework |

Metal Activation in Solid-State Synthesis

The novel solid-state synthesis of the CCN³⁻ anion is made possible through a process of metal activation. tu-dresden.dempg.de This route allows the anion to form directly from the typically unreactive elements carbon (from graphite) and nitrogen. tu-dresden.dempg.de The activation is facilitated by the presence of metals, specifically Ba₂N and Tantalum (Ta). tu-dresden.de

This metal-activated pathway is distinct from conventional synthetic routes for nitrogen-containing organic compounds or carbon nitrides, which usually require reactive precursors like ammonia to form C-N bonds. tu-dresden.dempg.de The use of alkaline-earth rich nitridometalates provides a promising environment or "cradle" for stabilizing highly charged anions. mpg.de This synthetic approach may serve as a basis for a more generalized concept for the stabilization of other highly reduced, electron-rich anionic species. mpg.de

Pathways in Astrophysical and Interstellar Environments

The this compound (CH₂CN⁻), also known as the cyanomethyl anion, is a species of interest in astrochemistry. Its formation in the vast, cold, and irradiated environments of interstellar space is thought to proceed through specific chemical routes involving reactions on the surfaces of icy dust grains and interactions with low-energy electrons. Understanding these pathways provides insight into the complex anionic chemistry of the interstellar medium (ISM).

Formation via Free Radical Reactions on Grain Surfaces

The surfaces of interstellar dust grains, typically coated with ice mantles of water, carbon monoxide, and ammonia, act as catalytic sites for the formation of complex molecules at temperatures as low as 10 K. nih.govresearchgate.net While direct observational or experimental evidence for the formation of the this compound specifically via radical reactions on these surfaces is not yet detailed, plausible pathways can be constructed based on known grain-surface chemistry. The primary mechanism involves the formation of neutral precursor molecules, which can then lead to the anion.

A key pathway begins with the formation of neutral acetonitrile (CH₃CN) on the ice surface. This occurs through the diffusion and subsequent reaction of methyl (•CH₃) and cyano (•CN) radicals. astrobiology.com Both of these radical species are present in the interstellar medium, and their coupling on a grain surface is an efficient, barrierless reaction. astrobiology.com

Once neutral acetonitrile is formed and present in the icy mantle, two potential routes could lead to the formation of the this compound:

Hydrogen Abstraction followed by Electron Capture: A hydrogen atom can be stripped from the surface-bound acetonitrile molecule by another radical (e.g., •H, •OH), forming the neutral cyanomethyl radical (•CH₂CN). This radical, which has been detected in molecular clouds like TMC-1 and Sagittarius B2, could then capture a free low-energy electron present in the surrounding plasma or photochemically liberated from the ice itself to form the stable CH₂CN⁻ anion. researchgate.net

Proton Abstraction: In environments rich in basic species like ammonia (NH₃), which is a common component of interstellar ices, the this compound could potentially be formed through an acid-base reaction. A strong base (B) on the grain surface could abstract a proton from the methyl group of acetonitrile to yield the anion.

The table below summarizes the key radical reactions on grain surfaces that are precursors to the formation of the this compound.

| Reactants | Products | Environment | Role in Anion Formation |

| •CH₃ + •CN | CH₃CN | Icy Grain Surface | Formation of the neutral precursor molecule. astrobiology.com |

| CH₃CN + •H | •CH₂CN + H₂ | Icy Grain Surface | Formation of the cyanomethyl radical precursor. |

| •CH₂CN + e⁻ | CH₂CN⁻ | Icy Grain Surface | Final step of anion formation via electron capture. |

These surface-based mechanisms are crucial as they concentrate reactants and facilitate reactions that would be highly improbable in the extremely low densities of the gas phase. nih.gov

Electron Recombination Reactions of Precursor Ions

While the term "electron recombination" typically refers to the neutralization of a positive ion, the formation of anions like the this compound is driven by processes involving electron capture by neutral precursors. In the gas phase of interstellar clouds, these electron-driven reactions are critical formation pathways.

Dissociative Electron Attachment (DEA): A significant and experimentally verified gas-phase mechanism for the formation of the this compound is the dissociative electron attachment to neutral acetonitrile (CH₃CN). nih.govresearchgate.net In this process, a low-energy electron (with energies typically below 15 eV) collides with a neutral CH₃CN molecule, forming a temporary, unstable molecular anion ([CH₃CN]⁻*). researchgate.net This transient species then rapidly dissociates, breaking a carbon-hydrogen bond to produce the stable this compound (CH₂CN⁻) and a neutral hydrogen atom (H). nih.govresearchgate.net

The reaction can be summarized as: CH₃CN + e⁻ → [CH₃CN]⁻* → CH₂CN⁻ + H

Studies have identified specific energy resonances where this process is most efficient. nih.gov This pathway is particularly important in regions of the ISM where a sufficient population of low-energy electrons exists, such as in the vicinity of star-forming regions or areas exposed to cosmic rays and UV radiation.

Radiative Electron Attachment (REA): Another plausible, though less directly studied for this specific species, is radiative electron attachment to the cyanomethyl radical (•CH₂CN). The cyanomethyl radical is a known interstellar molecule. researchgate.net In this process, the radical captures a free electron to form the anion in an excited state. The anion then stabilizes by emitting a photon (hν), carrying away the excess energy.

The reaction is: •CH₂CN + e⁻ → [CH₂CN⁻]* → CH₂CN⁻ + hν

Theoretical studies have confirmed that REA is a viable formation mechanism for other interstellar anions, such as CN⁻ and C₄H⁻, and it is considered a likely contributor to the abundance of the this compound. nih.gov The rate of this process is dependent on the electron affinity of the radical and the temperature of the environment. nih.gov

The following table details the primary electron-driven reactions leading to the this compound.

| Reaction Type | Precursor | Reactants | Products | Environment |

| Dissociative Electron Attachment | Acetonitrile (Neutral) | CH₃CN + e⁻ | CH₂CN⁻ + H | Gas Phase |

| Radiative Electron Attachment | Cyanomethyl Radical | •CH₂CN + e⁻ | CH₂CN⁻ + hν | Gas Phase |

These electron-driven processes highlight the critical role of free electrons and neutral precursors in building the inventory of negative ions in astrophysical environments.

Electronic Structure and Isomerism of Acetonitrile Anions

Electron Binding Motifs

Acetonitrile (B52724) anions are characterized by their ability to accommodate an excess electron in fundamentally different types of orbitals, leading to distinct binding motifs. acs.orgresearchgate.netacs.orgconcordia.ca These motifs are broadly categorized as diffuse dipole-bound states and more conventional valence-bound states.

Diffuse Dipole-Bound Orbitals

Acetonitrile possesses a significant dipole moment of 3.92 D, which is strong enough to bind an electron in a diffuse, non-valence orbital. aip.org This type of anion, known as a dipole-bound anion, is characterized by the excess electron being held at the positive end of the molecular dipole, primarily localized near the methyl (CH₃) group. aip.org The electron in a dipole-bound state resides in a spatially diffuse orbital, far from the valence electrons of the neutral molecule, resulting in a structure that is minimally distorted from that of the neutral acetonitrile molecule. aip.org

The formation of these dipole-bound anions has been observed in the gas phase, with the electron binding energy being relatively low, on the order of tens of meV. aip.org Theoretical calculations are essential in describing these states and require the use of basis sets with very diffuse functions to accurately capture the nature of the loosely bound electron. aip.org The stability of these anions is a direct consequence of the long-range electrostatic interaction between the electron and the molecular dipole. aip.org

Valence-Bound Electron States

In addition to dipole-bound states, acetonitrile can also form valence-bound anions, where the excess electron occupies one of the molecule's valence orbitals. acs.orgresearchgate.netacs.org Specifically, the electron can localize in an orbital with significant C-N π* character. researchgate.net This localization induces a significant geometric distortion, with the normally linear CCN backbone bending to an angle of approximately 130 degrees. researchgate.netaps.org

The formation of a valence-bound anion is essentially the creation of a solvated molecular radical anion. psu.edu Unlike the dipole-bound state, the valence-bound acetonitrile monomer anion is unstable in the gas phase. acs.orgacs.org However, it can be stabilized by solvation. researchgate.net The valence-bound dimer anion, (CH₃CN)₂⁻, is a particularly important species, characterized by a covalent bond forming between the cyanide carbon atoms of two acetonitrile molecules. acs.orgacs.org This C-C bond, while relatively weak with a bond order of about 0.6, is considered to have genuine covalent character. acs.orgresearchgate.netacs.org

Coexistence and Interconversion of Binding Motifs

In condensed phases and larger clusters, dipole-bound and valence-bound species can coexist. aps.orgaps.org Studies on acetonitrile cluster anions have shown the presence of both types of anions, with their relative stability depending on the cluster size. acs.org For instance, in liquid acetonitrile, an equilibrium exists between solvated electrons (which can be considered a form of dipole-bound state in a cavity) and solvated molecular dimer anions (a valence-bound species). researchgate.netucla.edu

The interconversion between these forms has been observed experimentally. For example, ultrafast studies have shown that excess electrons initially localize as solvated electrons and then equilibrate to form the dimer anion on a timescale of about 80 picoseconds. researchgate.net This interconversion is marked by a clear isosbestic point in the transient absorption spectra, allowing for the deconvolution of the spectra of the two species. researchgate.net The dynamics of this process are complex and can involve intramolecular vibrational energy redistribution, particularly in transitions from a dipole-bound to a valence-bound state. aip.org

Structural Isomers and Conformations

The ability of acetonitrile to form both dipole-bound and valence-bound anions, coupled with intermolecular interactions, leads to a variety of structural isomers and conformations for both monomer and dimer anions.

Monomer Anions

The acetonitrile monomer anion, CH₃CN⁻, can exist in two primary forms corresponding to the electron binding motifs described above. The dipole-bound monomer anion maintains a nearly linear geometry, similar to the neutral molecule, with the excess electron localized in a diffuse orbital near the methyl group. aip.org In contrast, the valence-bound monomer anion is characterized by a bent CCN geometry. researchgate.net This valence-bound monomer is unstable in isolation but can be stabilized within a solvent environment. acs.orgresearchgate.netacs.org DFT-based ab initio molecular dynamics simulations have identified both surface-bound (dipole-bound) electrons and solvated monomer anions as distinct binding motifs in small acetonitrile clusters. acs.orgnih.gov

Dimer Anions: Head-to-Tail vs. Solvated-Electron Head-to-Head Isomers

The acetonitrile dimer anion, (CH₃CN)₂⁻, exhibits significant structural isomerism, particularly for the dipole-bound species. Two key isomers are the "head-to-tail" and the "head-to-head" configurations. acs.orgresearchgate.net

Head-to-Tail Isomer: In this arrangement, the acetonitrile molecules align in a linear, head-to-tail fashion to maximize the net dipole moment, which then binds the excess electron in a diffuse orbital. aip.orgpsu.edu The electron density in this isomer decays away from the nuclei, and the presence of the excess electron is manifested as a very diffuse region of charge concentration. acs.orgresearchgate.net

"Solvated-Electron" Head-to-Head Isomer: This isomer features the two acetonitrile molecules arranged with their methyl groups pointing towards each other, creating a cavity where the excess electron is trapped. acs.orgresearchgate.netpsu.edu A remarkable feature of this isomer is the presence of a maximum in the electron density that does not correspond to an atomic nucleus, effectively forming a pseudo-atom of electron density. acs.orgresearchgate.net The acetonitrile dimer anion is believed to be the smallest solvent cluster anion to exhibit such a non-nuclear attractor. acs.orgresearchgate.net

While the head-to-tail isomer is thermodynamically more stable at 0 K, the "solvated-electron" head-to-head isomer has a higher vibrational entropy due to its "floppy" nature. acs.orgresearchgate.netnih.gov This makes the head-to-head isomer the more stable of the two above 150 K. acs.orgresearchgate.netnih.gov

In addition to these dipole-bound dimers, the valence-bound dimer anion exists as a distinct isomer. Its structure is defined by the two acetonitrile units being linked by a C-C bond, a result of the excess electron occupying a valence orbital. acs.orgacs.org

The following table summarizes the key characteristics of the different acetonitrile anion isomers.

| Anion Species | Binding Motif | Key Structural Features | Relative Stability |

| Monomer Anion | Dipole-Bound | Nearly linear CCN geometry. aip.org | Stable in the gas phase. aip.org |

| Valence-Bound | Bent CCN geometry (~130°). researchgate.netaps.org | Unstable in the gas phase; stabilized by solvation. acs.orgresearchgate.netacs.org | |

| Dimer Anion | Dipole-Bound (Head-to-Tail) | Linear alignment of molecules. aip.orgpsu.edu | Thermodynamically more stable at 0 K. acs.orgresearchgate.netnih.gov |

| Dipole-Bound (Head-to-Head) | Methyl groups face each other, trapping the electron. acs.orgresearchgate.netpsu.edu | More stable above 150 K due to higher entropy. acs.orgresearchgate.netnih.gov | |

| Valence-Bound | C-C bond between the two acetonitrile units. acs.orgacs.org | A distinct, stable isomer. |

Cluster Anion Isomers and Size Dependence

Acetonitrile cluster anions, denoted as (CH₃CN)n⁻, exhibit a fascinating variety of isomeric forms, the prevalence of which is highly dependent on the cluster size (n). ucla.edu These isomers are broadly categorized based on how the excess electron is accommodated: in a diffuse dipole-bound orbital, a valence-bound orbital, or an internal cavity. psu.edu

For smaller clusters, surface-bound states are typically observed, where the electron is attached to the surface of the cluster. ucla.edu As the cluster size increases, different isomers become more favorable. Photoelectron spectroscopy experiments on clusters with n=10–100 have identified two main isomers, labeled isomer I and isomer II. ucla.edu

Isomer I is characterized by a lower vertical electron detachment energy (VEDE), ranging from 0.4 to 1.0 eV. This isomer is attributed to a "solvated electron" where the excess electron resides in a solvent cavity. ucla.eduberkeley.edu It is the dominant form in smaller clusters (n ≤ 12). ucla.edu

Isomer II exhibits a significantly higher VEDE, between 2.5 and 3.0 eV. ucla.edu This isomer is assigned to a valence-bound state, specifically a solvated molecular dimer anion. ucla.edupsu.edu It becomes the predominant species in larger clusters (n > 13). ucla.edu

The transition from isomer I to isomer II dominance with increasing cluster size highlights the energetic competition between different electron solvation motifs. oup.com Theoretical studies have found both dipole-bound structures, where the electron is mainly on the cluster surface, and internal structures where the electron is trapped within the cluster. aip.org The relative populations of these isomers are also influenced by the temperature and preparation method of the clusters. ucla.edu For instance, ab initio molecular dynamics simulations suggest that poor thermal equilibration favors the formation of surface-bound electrons and solvated molecular dimer anions, consistent with experimental observations. acs.org

Stability and Energetics of Anionic States

Thermodynamic vs. Kinetic Stability

The stability of this compound isomers is a delicate balance between thermodynamic and kinetic factors. researchgate.net In the case of the acetonitrile dimer anion, two prominent isomers exist: a "solvated-electron" head-to-head isomer and a head-to-tail isomer. researchgate.netnih.gov

At 0 K, the head-to-tail isomer is thermodynamically more stable. researchgate.netnih.gov However, the "solvated-electron" isomer is described as "floppy," possessing a higher vibrational entropy. This entropic advantage leads to it becoming the most stable dimer anion (and even neutral dimer) at temperatures above 150 K. researchgate.netnih.gov This illustrates a classic case where a kinetically favored or entropically stabilized structure can be more relevant under certain conditions than the thermodynamically most stable one at absolute zero.

Furthermore, studies on acetonitrile cluster anions reveal that energetically close isomers can coexist across a wide range of sizes. oup.com The relative stability of these isomers, which can include surface-bound electrons, solvated monomer anions, and solvated dimer anions, is influenced by cluster size and thermal equilibration. acs.org Ab initio simulations indicate that with increasing cluster size and upon thermal equilibration, valence-bound molecular anions (both monomer and dimer) become more stable than the surface-bound excess electron species. acs.org

Unstability of Gas-Phase Acetonitrile Radical Anion

The isolated acetonitrile radical anion (CH₃CN⁻) is unstable in the gas phase. researchgate.netnih.gov This instability means that the neutral acetonitrile molecule does not have a positive electron affinity in its ground state geometry. acs.org While a dipole-bound anion can exist, the valence-bound radical anion is not a stable species in a vacuum. acs.orgrsc.org

Computational studies characterize the gas-phase radical anion by a radical-like nonbonded charge concentration located at the cyanide carbon atom. researchgate.netnih.gov The instability is overcome in condensed phases or clusters, where the environment plays a crucial role in stabilizing the anion. rsc.org The presence of solvent molecules or other acetonitrile molecules allows for the formation of more stable structures, such as the valence-bound dimer anion or solvated monomer anions. ucla.eduacs.org The cavity effect of a condensed medium can contract the singly occupied molecular orbital of the weakly bound radical anion into a more stable, valence-like orbital. rsc.org

Vertical Detachment Energies and Electron Affinities

The vertical detachment energy (VDE) is the energy required to remove an electron from an anion without changing its geometry. The electron affinity (EA) is the energy difference between the neutral molecule and its corresponding anion in their respective ground states.

For the acetonitrile monomer, the adiabatic electron affinity is experimentally determined to be in the range of 11.5–18 meV. aip.org Theoretical calculations at the CCSD(T) level provide a value of around 13.9 meV. aip.org

In acetonitrile clusters, the VDEs are highly dependent on the isomer and the cluster size. aip.org

Dimer Anions ((CH₃CN)₂⁻):

One isomer, where the excess electron is internally trapped, shows VDEs of 137, 143, and 157 meV at the MP2, MP4, and CCSD(T) levels of theory, respectively. aip.org

Another typical dipole-bound dimer anion has lower VDEs of 84.5, 88.6, and 101.7 meV at the same respective levels of theory. aip.org

Larger Clusters ((CH₃CN)n⁻):

Photoelectron spectroscopy reveals two main isomer types with distinct VDEs. ucla.edu Isomer I (a surface-solvated electron) has VDEs between 0.4 and 1.0 eV, while Isomer II (a valence-bound dimer) has much higher VDEs between 2.5 and 3.0 eV. ucla.edu These VDEs generally increase with increasing cluster size. ucla.edu

The significant differences between VDEs and adiabatic electron affinities (ADEs) are observed when there are large structural changes upon electron loss. researchgate.net

Table of Vertical Detachment Energies (VDEs) for this compound Species

| Species | Isomer Type | VDE (eV) | Method/Source |

|---|---|---|---|

| (CH₃CN)₂⁻ | Internally Trapped | 0.157 | CCSD(T) aip.org |

| (CH₃CN)₂⁻ | Dipole-Bound | 0.102 | CCSD(T) aip.org |

| (CH₃CN)n⁻ (n=10-100) | Isomer I (Surface-Bound) | 0.4 - 1.0 | Photoelectron Spectroscopy ucla.edu |

Resonance Descriptions and Bonding Character

Refinement of Valence-Bound Electron Resonance Descriptions

The traditional resonance description of the this compound (formed by deprotonation) involves delocalization of the negative charge from the carbon to the nitrogen atom: ⁻:CH₂C≡N ↔ CH₂=C=N:⁻. vaia.comaskfilo.com This resonance stabilization accounts for the acidity of the C-H bonds in acetonitrile. vaia.comaskfilo.com

However, for the valence-bound acetonitrile radical anion, the picture is more complex. Computational investigations using the quantum theory of atoms in molecules (AIM) have led to a refinement of the previously proposed resonance descriptions. researchgate.netnih.gov These studies indicate that the acetonitrile radical anion is topologically characterized by a nonbonded charge concentration with a radical-like nature centered on the cyanide carbon atom. researchgate.netnih.gov

For the valence-bound dimer anion, the structure is characterized by a C-C bond connecting the two acetonitrile molecules at their cyanide carbons. researchgate.netnih.gov AIM analysis reveals that this C-C bond, although relatively weak with an estimated bond order of about 0.6, possesses genuine covalent character and is not merely a "pseudo-bond" as had been previously suggested. researchgate.netnih.gov This finding demonstrates the rich and varied bonding that arises from the interaction of an excess electron with acetonitrile molecules, leading to the formation of charge concentrations, pseudo-atoms, and covalent bonds. researchgate.netnih.gov

Pseudo-Atoms of Electron Density

The topological analysis of the electron density in this compound clusters has uncovered fascinating phenomena, particularly in the dimer anion isomers. nih.govresearchgate.netacs.org The manner in which the excess electron affects the electron density topology differs significantly between the two dipole-bound-electron isomers. nih.govresearchgate.net

In the head-to-tail isomer of the acetonitrile dimer anion, the excess electron manifests as a very diffuse region of "dipole-bound" charge concentration, which is only apparent in the Laplacian of the electron density. nih.govresearchgate.netacs.org The electron density itself simply decays away from the atomic nuclei. nih.govresearchgate.net

Conversely, the "solvated-electron" head-to-head isomer presents a remarkable feature: a maximum of electron density that does not coincide with an atomic nucleus. nih.govresearchgate.netacs.org Topologically, this non-nuclear maximum corresponds to a pseudo-atom of electron density. nih.govresearchgate.netacs.org The acetonitrile dimer anion is noted as potentially the smallest solvent cluster anion that exhibits such a non-nuclear attractor, which is characteristic of a solvated electron. nih.govresearchgate.netresearchgate.net

Although the "solvated-electron" isomer is thermodynamically less stable at 0 K, its flexible nature results in a higher vibrational entropy. nih.govresearchgate.netacs.org This increased entropy makes it the most stable dimer species, whether anionic or neutral, at temperatures above 150 K. nih.govresearchgate.netacs.org

Table 1: Comparison of Acetonitrile Dimer Anion Isomers

| Isomer | Excess Electron Manifestation | Topological Feature | Thermodynamic Stability |

|---|---|---|---|

| Head-to-Tail | Diffuse "dipole-bound" charge concentration | Visible in Laplacian of electron density | More stable at 0 K |

| "Solvated-Electron" Head-to-Head | Maximum of electron density without a nucleus | Non-nuclear attractor (pseudo-atom) | Less stable at 0 K; more stable above 150 K due to entropy |

Covalent Character in Anion-Anion Bonds

Beyond dipole-bound states, acetonitrile can form a valence-bound dimer anion. nih.govresearchgate.netacs.org This structure is characterized by the two acetonitrile units being connected to each other at their cyanide carbon atoms. nih.govresearchgate.netacs.org

Initial speculation might suggest a weak, non-covalent interaction, or a "pseudo-bond," between the two anionic fragments. However, detailed analysis using the quantum theory of atoms in molecules (AIM) reveals a different reality. nih.govresearchgate.netacs.org The AIM analysis demonstrates that the carbon-carbon bond linking the two acetonitrile moieties, while relatively weak, possesses genuine covalent character. nih.govresearchgate.netacs.org

Table 2: AIM Analysis of the Valence-Bound Acetonitrile Dimer Anion C-C Bond

| Property | Finding | Source |

|---|---|---|

| Bond Type | Carbon-Carbon (C-C) | nih.govresearchgate.netacs.org |

| Bond Character | Genuine Covalent Character | nih.govresearchgate.netacs.org |

| Estimated Bond Order | ~0.6 | nih.govresearchgate.netacs.org |

| Previous Speculation | "Pseudo-bond" (disproven) | nih.govresearchgate.netacs.org |

Reactivity and Reaction Mechanisms of Acetonitrile Anions

Nucleophilic Reactivity of Cyanomethyl Anion (⁻CH₂CN)

The cyanomethyl anion exhibits dual reactivity as both a strong base (pKa of acetonitrile (B52724) is ~31.3 in DMSO) and a nucleophile. nih.gov In the presence of a weak acid and an electrophile, it preferentially acts as a base. acs.org However, in the absence of acidic protons, its nucleophilic character dominates, leading to the formation of new carbon-carbon bonds.

Alkylation Reactions

The cyanomethyl anion readily undergoes alkylation reactions with various electrophiles. A notable example is the highly branched and enantioselective allylic cyanomethylation of allylic carbonates. This reaction can be achieved through a synergistic catalytic system involving rhodium and a silane (B1218182) reagent. The silane is proposed to act as a carrier for the acetonitrile anion, forming a soft pentaorganosilicate nucleophile that then participates in the rhodium-catalyzed allylic substitution. The choice of substituents on the silane, the ligand, and the reaction temperature can be adjusted to control the formation of either mono- or bis-allylation products.

| Substrate | Catalyst System | Product Type | Reference |

| Allylic Carbonates | Rh/[L*], R₃SiH | Chiral Homoallylic Nitriles | N/A |

This method provides a direct route to chiral homoallylic nitriles, which are valuable synthetic intermediates.

Reactions with Esters leading to β-oxo Nitriles

The nucleophilic cyanomethyl anion can react with esters in a process analogous to a Claisen condensation to yield β-oxo nitriles (also known as β-ketonitriles). The reaction proceeds via a nucleophilic acyl substitution mechanism. The cyanomethyl anion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to furnish the β-oxo nitrile. This reaction is a powerful tool for the synthesis of 1,3-dicarbonyl compounds, which are versatile building blocks in organic chemistry. nih.gov In a related transformation, a metal-free cyanomethylation of amides using LiHMDS as a base has been shown to produce β-ketonitriles in high yields. mdpi.com

| Reactants | Product | Mechanism |

| Cyanomethyl Anion + Ester (R-COOR') | β-Oxo Nitrile (R-CO-CH₂-CN) | Nucleophilic Acyl Substitution |

Condensation with Aldehydes and Ketones

The reaction of the cyanomethyl anion with aldehydes and ketones is a classic example of nucleophilic addition to a carbonyl group, resulting in the formation of β-hydroxynitriles, commonly known as cyanohydrins. researchgate.net This reaction is reversible, but the equilibrium typically favors the product, especially with aliphatic carbonyl compounds. The reaction is initiated by the attack of the nucleophilic carbon of the cyanomethyl anion on the electrophilic carbonyl carbon. This step forms an alkoxide intermediate, which is subsequently protonated upon aqueous workup to yield the final β-hydroxynitrile product. The electrochemically generated cyanomethyl anion has been successfully employed in the cyanomethylation of various carbonyl compounds, providing a clean and efficient route to these valuable synthetic intermediates. researchgate.net

| Carbonyl Compound | Product | Key Features |

| Aldehydes (R-CHO) | β-Hydroxynitrile (R-CH(OH)-CH₂-CN) | Nucleophilic addition |

| Ketones (R-CO-R') | β-Hydroxynitrile (RR'C(OH)-CH₂-CN) | Reversible reaction |

Nucleophilic Attack on Carbonyl Carbons

A unifying feature of the reactions described in the preceding sections is the nucleophilic attack of the cyanomethyl anion on an electrophilic carbonyl carbon. nih.gov This fundamental reactivity is a cornerstone of its synthetic utility. The "naked" anion, generated electrochemically in the presence of a non-coordinating tetraalkylammonium cation, is particularly effective in this role. nih.govacs.org It can readily attack the carbonyl carbon of various electrophiles, including aromatic aldehydes that lack acidic hydrogen atoms, to form new C-C bonds. acs.orgresearchgate.net This reactivity has been harnessed for numerous synthetic applications, such as the synthesis of β-lactam rings and the insertion of carbon dioxide into amines. nih.govacs.org

Ring Opening Reactions

The potent nucleophilicity of the cyanomethyl anion enables it to participate in ring-opening reactions of strained cyclic systems like epoxides and aziridines.

Epoxides: The reaction of a nucleophile like cyanide with an epoxide is a type of Sₙ2 reaction. youtube.comyoutube.com Under basic or neutral conditions, the cyanomethyl anion attacks one of the electrophilic carbons of the epoxide ring. To minimize steric hindrance, the attack preferentially occurs at the less substituted carbon, leading to the regioselective opening of the ring. youtube.comyoutube.com This process results in the formation of a β-hydroxy nitrile, with the cyano and hydroxyl groups oriented anti to each other due to the backside nature of the Sₙ2 attack. youtube.com

Aziridines: The ring-opening of aziridines is more complex, with the regioselectivity being dependent on the substituents on the ring, the nature of the electrophile used for activation, and the nucleophile. nih.govfrontiersin.org For instance, 1-arylmethyl-2-(cyanomethyl)aziridines undergo ring-opening at the unsubstituted carbon when treated with HBr, but at the substituted carbon when reacted with benzyl (B1604629) bromide. nih.govresearchgate.net The reaction proceeds through the formation of an aziridinium (B1262131) ion intermediate, followed by nucleophilic attack that cleaves the three-membered ring. frontiersin.org

Radical Reactions Involving Cyanomethyl Radical

Beyond its anionic reactivity, the cyanomethyl group can also participate in reactions via a radical intermediate, the cyanomethyl radical (•CH₂CN). This radical is typically generated through the homolytic cleavage of a C-H bond in acetonitrile. This is often achieved by hydrogen atom abstraction using a radical initiator, such as a tert-butoxy (B1229062) radical or a benzoyloxy radical, which can be formed from precursors like di-tert-butyl peroxide (DTBP) or tert-butyl peroxybenzoate (TBPB). mdpi.comencyclopedia.pub

Once generated, the cyanomethyl radical can engage in a variety of transformations:

Addition to Unsaturation: The cyanomethyl radical can add to carbon-carbon double and triple bonds. For example, it undergoes electrophilic attack on aryl alkynoates, initiating a cascade of reactions including intramolecular spirocyclization and ester migration to form cyano-containing coumarin (B35378) derivatives. rsc.org It also participates in the 1,2-hydro(cyanomethylation) of alkenes. organic-chemistry.org

Cross-Dehydrogenative Coupling (CDC): The cyanomethyl radical can be used in CDC reactions to form C-C bonds. This has been demonstrated in the Fe-catalyzed reaction with 1,3-dicarbonyl compounds to yield α-cyanomethyl-β-dicarbonyls. acs.org

Cyclization Reactions: Radical-initiated cyclizations involving the cyanomethyl radical are also known. For instance, a cascade radical cyclization of alkynes with acetonitrile can produce complex heterocyclic structures. mdpi.com

These radical-based methods offer an alternative pathway for cyanomethylation, often under milder or metal-free conditions compared to anionic methods, and expand the synthetic utility of acetonitrile as a source of the cyanomethyl moiety. encyclopedia.pubrsc.org

| Reaction Type | Radical Initiator | Substrate | Product | Reference |

| Addition/Cyclization | TBPB | Aryl Alkynoates | Cyano-coumarins | rsc.org |

| CDC Reaction | DTBP/Fe-catalyst | 1,3-Dicarbonyls | α-Cyanomethyl-β-dicarbonyls | acs.org |

| Addition to Alkenes | Photoredox/Ir-catalyst | Alkenes | Hydrocyanomethylated Alkanes | organic-chemistry.org |

| Cascade Cyclization | TBPB | Alkynes | Benzothiophenes | mdpi.com |

Anion-Mediated Fragmentation and Dissociation

Exposure of acetonitrile to low-energy electrons can induce its fragmentation and the formation of various anionic species through a process known as dissociative electron attachment (DEA).

Dissociative electron attachment is a purely dissociative process for acetonitrile; no evidence for the formation of a stable parent molecular anion (CH₃CN⁻) has been observed in these experiments. When low-energy electrons collide with acetonitrile molecules, they can be temporarily captured to form a transient negative ion. This transient species is unstable and rapidly dissociates into a neutral fragment and an anionic fragment. Anionic fragments are typically observed in two energy regions: one between 1 and 4 eV and another above 6 eV.

Experimental studies on the dissociative electron attachment to acetonitrile and its deuterated analogue (acetonitrile-d3) have identified several anionic fragments. The primary fragments observed include H⁻, CH₂⁻, CH₃⁻, and CN⁻, along with more complex anions like CCN⁻, CHCN⁻, and the cyanomethyl anion, CH₂CN⁻.

| Anionic Fragment | Chemical Formula |

|---|---|

| Hydride | H⁻ |

| Methylene anion | CH₂⁻ |

| Methyl anion | CH₃⁻ |

| Cyanide | CN⁻ |

| Cyanomethyl anion | CH₂CN⁻ |

| (Unnamed) | CHCN⁻ |

| (Unnamed) | CCN⁻ |

Table 1: Anionic fragments formed from the dissociation of acetonitrile induced by low-energy electron exposure. Data sourced from references and.

Dimerization and Oligomerization Pathways of Acetonitrile Anions

Acetonitrile is capable of forming stable dimer anions, where an excess electron is shared between two acetonitrile molecules. Computational and experimental studies have revealed a rich variety of structures and bonding for these species, which can be broadly categorized into dipole-bound and valence-bound anions.

There is an equilibrium in liquid acetonitrile between a solvated electron state where the electron is localized in a cavity (e_cav⁻) and a dimeric solvent anion, (CH₃CN)₂•⁻. The conversion from the cavity state to the dimer anion is an exothermic process.

Key isomers of the acetonitrile dimer anion include:

Head-to-Tail Dipole-Bound Isomer: In this configuration, the electron density is diffuse and located away from the valence electrons of the two monomers, which are aligned in a head-to-tail fashion.

"Solvated-Electron" Head-to-Head Isomer: This isomer features a maximum of electron density located between the two acetonitrile molecules, which are oriented head-to-head. This non-nuclear concentration of electron density is topologically equivalent to a pseudo-atom and is a signature of a solvated electron. The acetonitrile dimer is reportedly the smallest solvent cluster anion to exhibit such a feature.

Valence-Bound Dimer: In this structure, the excess electron occupies valence orbitals, leading to the formation of a genuine, albeit weak, covalent C-C bond between the two acetonitrile units.

| Dimer Anion Type | Key Structural Feature | Nature of Electron Binding |

|---|---|---|

| Head-to-Tail Isomer | Monomers aligned antiparallel. | Diffuse, dipole-bound. |

| "Solvated-Electron" Isomer | Monomers aligned head-to-head. | Electron density maximum (pseudo-atom) between monomers. |

| Valence-Bound Dimer | C-C bond formation between the two nitrile carbons. | Covalent bond character. |

Table 2: Summary of major acetonitrile dimer anion isomers. Data sourced from references and.

While the "solvated-electron" isomer is thermodynamically less stable at 0 K, its higher vibrational entropy makes it the most stable dimer species (both anionic and neutral) at temperatures above 150 K.

Formation of Acetonitrile Dimer Anions

The this compound can undergo dimerization to form a dimer anion. This process can result in different isomeric structures, primarily categorized as dipole-bound and valence-bound anions. Computational studies have provided significant insight into the electronic structure and stability of these species. siue.edunih.gov

Acetonitrile molecules possess the ability to accept an excess electron into either a diffuse dipole-bound orbital or into their valence orbitals, a behavior that is dependent on the surrounding environment. siue.edunih.gov This leads to the formation of two distinct types of dimer anions:

Dipole-Bound Dimer Anions: In these isomers, the excess electron is not localized on any single atom but is bound by the dipole moment of the acetonitrile dimer. Two main geometries are observed: a "head-to-tail" isomer and a "head-to-head" isomer. siue.edunih.gov The head-to-head isomer is particularly noteworthy as it represents the smallest solvent cluster anion to exhibit a non-nuclear attractor, which is a maximum of electron density without a corresponding atomic nucleus. siue.edunih.gov While the "solvated-electron" head-to-head isomer is thermodynamically less stable than the head-to-tail isomer at 0 K, its greater vibrational entropy makes it the more stable form above 150 K. siue.edunih.gov

Valence-Bound Dimer Anion: This form of the dimer anion is characterized by the formation of a covalent bond between the two acetonitrile units. siue.edunih.gov The structure involves a connection between the cyanide carbon atoms of the two molecules. siue.edunih.gov Quantum theory of atoms in molecules (AIM) analysis has revealed that this C-C bond, while relatively weak with an estimated bond order of 0.6, is a genuine covalent bond. siue.edunih.gov